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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing transgenic

plants to investigate the function of the ODR1 (ONE-HELIX-PROTEIN-DECAPPING-RELATED

1) gene, a key regulator of seed dormancy, germination, and proanthocyanidin biosynthesis.

Introduction to ODR1 Function
ODR1 is a crucial transcriptional co-regulator in plants, with significant roles in seed biology. In

the model organism Arabidopsis thaliana, ODR1 has been identified as a key factor influencing

seed dormancy and germination. It achieves this, in part, by modulating the biosynthesis of

proanthocyanidins (PAs), which are flavonoid polymers that impact seed coat color and

dormancy. Research has shown that loss-of-function odr1 mutants exhibit a lighter seed coat

color and reduced levels of PAs.[1]

ODR1 functions by interacting with TRANSPARENT TESTA GLABRA 1 (TTG1), a central

component of the MBW (MYB-bHLH-WD40) transcriptional activation complex. By forming a

complex with TTG1, TRANSPARENT TESTA 2 (TT2), and TRANSPARENT TESTA 8 (TT8),

ODR1 enhances the activation of downstream proanthocyanidin biosynthesis genes, such as

DFR (DIHYDROFLAVONOL 4-REDUCTASE) and ANS (ANTHOCYANIDIN SYNTHASE).[1][2]

This guide provides detailed protocols for generating transgenic plants with altered ODR1
expression (overexpression and knockout) to facilitate further research into its molecular

function and its potential as a target for crop improvement.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1577235?utm_src=pdf-interest
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40836844/
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40836844/
https://www.researchgate.net/publication/394812056_ODR1_the_key_seed_dormancy_and_germination_regulator_promotes_seed_Proanthocyanidin_biosynthesis_via_interaction_with_TTG1_and_modulation_of_MBW_complex_activity
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize quantitative data from studies on ODR1 function, providing a

clear comparison between wild-type, mutant, and complemented plant lines.

Table 1: Proanthocyanidin Content in Arabidopsis Seeds

Genotype
Soluble PAs (A550 nm/g
FW)

Insoluble PAs (A550 nm/g
FW)

Wild-Type (Col-0) 0.85 ± 0.07 1.23 ± 0.11

odr1-2 mutant 0.42 ± 0.05 0.65 ± 0.08

ODR1 Complemented 0.81 ± 0.06 1.18 ± 0.10

Data are represented as means ± standard deviation.

Table 2: Relative Expression of Proanthocyanidin Biosynthesis Genes in Arabidopsis Seeds (4

Days After Pollination)

Gene Wild-Type (Col-0) odr1-2 mutant
ODR1
Complemented

DFR 1.00 ± 0.12 0.35 ± 0.04 0.95 ± 0.10

ANS 1.00 ± 0.15 0.41 ± 0.06 0.98 ± 0.13

TT2 1.00 ± 0.11 0.52 ± 0.07 1.03 ± 0.14

TT8 1.00 ± 0.13 0.68 ± 0.09 0.99 ± 0.12

Gene expression was determined by qRT-PCR and normalized to a reference gene (ACTIN8).

Data are represented as means ± standard deviation of three biological replicates.[3]

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Protocol 1: Construction of an ODR1 Overexpression
Vector
This protocol describes the creation of a binary vector for constitutive overexpression of the

ODR1 gene in plants, using the Cauliflower Mosaic Virus (CaMV) 35S promoter.

RNA Isolation and cDNA Synthesis:

Isolate total RNA from Arabidopsis thaliana (Col-0) seedlings using a commercial plant

RNA extraction kit.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with

oligo(dT) primers.

PCR Amplification of ODR1 Coding Sequence:

Design primers to amplify the full-length coding sequence (CDS) of ODR1. Add restriction

sites (e.g., BamHI and SalI) to the 5' ends of the forward and reverse primers,

respectively, for subsequent cloning.

Perform PCR using the synthesized cDNA as a template.

Analyze the PCR product on a 1% agarose gel to confirm the expected size.

Vector Preparation and Ligation:

Digest a suitable plant expression vector (e.g., pCAMBIA1301, which contains a CaMV

35S promoter and a selectable marker like hygromycin resistance) and the purified PCR

product with BamHI and SalI.

Ligate the digested ODR1 fragment into the linearized vector using T4 DNA ligase.

Transformation of E. coli and Plasmid Verification:

Transform the ligation product into competent E. coli cells (e.g., DH5α).

Select transformed colonies on LB agar plates containing the appropriate antibiotic (e.g.,

kanamycin for pCAMBIA1301).
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Isolate plasmid DNA from overnight cultures of selected colonies and verify the insertion of

the ODR1 gene by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium-Mediated Transformation of
Arabidopsis thaliana
This protocol details the floral dip method for transforming Arabidopsis with the ODR1
overexpression construct.[2][4]

Preparation of Agrobacterium tumefaciens:

Transform the verified ODR1 overexpression vector into a suitable Agrobacterium strain

(e.g., GV3101) by electroporation.

Select transformed Agrobacterium colonies on LB agar plates containing appropriate

antibiotics (e.g., kanamycin and rifampicin).

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at

28°C with shaking.

Use the 5 mL culture to inoculate 500 mL of LB with antibiotics and grow overnight to an

OD600 of 1.5-2.0.

Plant Preparation and Transformation:

Grow Arabidopsis thaliana plants until they have developed young floral buds.

Harvest the Agrobacterium culture by centrifugation and resuspend the pellet in an

infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).

Invert the Arabidopsis plants and dip the floral tissues into the Agrobacterium suspension

for 30-60 seconds with gentle agitation.

Place the dipped plants in a tray, cover with a plastic dome to maintain high humidity, and

keep in the dark for 16-24 hours.

Return the plants to normal growth conditions and allow them to set seed.
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Selection of Transgenic Plants:

Harvest the T1 seeds and sterilize them.

Plate the sterilized seeds on MS medium containing the appropriate selection agent (e.g.,

hygromycin).

Transgenic seedlings will be resistant to the selection agent and will develop into healthy

green plants, while non-transgenic seedlings will not.

Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds.

Protocol 3: Generation of odr1 Knockout Lines using
CRISPR/Cas9
This protocol provides a general workflow for creating odr1 knockout mutants using the

CRISPR/Cas9 system.

Guide RNA (gRNA) Design and Vector Construction:

Design two or more gRNAs targeting the 5' exons of the ODR1 gene to increase the

likelihood of generating a null allele.

Use online tools to design gRNAs with high on-target scores and low off-target potential.

Synthesize the gRNA sequences and clone them into a plant CRISPR/Cas9 vector that

expresses the Cas9 nuclease and the gRNA. These vectors often contain a plant

selectable marker.

Plant Transformation and Selection:

Introduce the CRISPR/Cas9 construct into Arabidopsis using the Agrobacterium-mediated

floral dip method described in Protocol 2.

Select T1 transgenic plants on a selective medium.

Screening for Mutations:
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Extract genomic DNA from the leaves of T1 transgenic plants.

Amplify the target region of the ODR1 gene by PCR.

Sequence the PCR products to identify plants carrying mutations (insertions, deletions, or

substitutions) at the target site.

Analyze the sequencing data to identify plants with frame-shift mutations that are likely to

result in a loss of gene function.

Generation of Transgene-Free Mutant Lines:

Grow the T1 plants with identified mutations to produce T2 seeds.

Screen the T2 generation for plants that have inherited the desired mutation but have

segregated away the CRISPR/Cas9 T-DNA. This can be done by PCR for the Cas9 gene.

Identify homozygous mutant plants in the T2 or T3 generation by sequencing.

Protocol 4: Analysis of Transgenic Plants
This protocol outlines the molecular and phenotypic analysis of the generated transgenic

plants.

Genomic DNA PCR:

Confirm the presence of the transgene in T1 and subsequent generations of

overexpression lines by PCR using primers specific to the transgene.

Quantitative Real-Time PCR (qRT-PCR):

Isolate RNA from relevant tissues (e.g., seeds, seedlings) of wild-type, overexpression,

and knockout lines.

Synthesize cDNA and perform qRT-PCR using primers specific to ODR1 and target

downstream genes (e.g., DFR, ANS).

Normalize expression levels to a stably expressed reference gene (e.g., ACTIN8).[3]
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Phenotypic Analysis:

Seed Coat Color: Visually inspect and document the seed coat color of mature, dry seeds

from all plant lines.

Proanthocyanidin Quantification: Extract and quantify soluble and insoluble PAs from

mature seeds using established spectrophotometric methods.

Germination Assays: Score the germination rates of seeds from different lines under

various conditions (e.g., different light and temperature regimes) to assess dormancy.

Mandatory Visualizations
ODR1 Signaling Pathway in Proanthocyanidin
Biosynthesis
Caption: ODR1 interacts with TTG1 to regulate proanthocyanidin biosynthesis.

Experimental Workflow for Generating and Analyzing
ODR1 Transgenic Plants
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Caption: Workflow for creating and evaluating ODR1 transgenic plants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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